molecular formula C11H10O3 B11905437 methyl 2H-chromene-4-carboxylate CAS No. 519157-15-4

methyl 2H-chromene-4-carboxylate

Cat. No.: B11905437
CAS No.: 519157-15-4
M. Wt: 190.19 g/mol
InChI Key: XVNQBERZTJJYMF-UHFFFAOYSA-N
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Description

Methyl 2H-chromene-4-carboxylate is a chemical compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2H-chromene-4-carboxylate can be synthesized through several methods. One common approach involves the Pechmann condensation reaction, which is a one-pot synthesis using resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst . Another method involves the cyclization of o-hydroxycinnamic acid derivatives under acidic conditions . These reactions typically require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. For example, the use of microwave-assisted synthesis and mechanochemical methods has been explored to reduce reaction times and eliminate the need for harmful solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2H-chromene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include chromone derivatives, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2H-chromene-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 2H-chromene-4-carboxylate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Biological Activity

Methyl 2H-chromene-4-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential applications in medicine, supported by research findings and case studies.

Overview of Chromenes

Chromenes are a class of heterocyclic compounds characterized by a benzopyran structure. They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound, specifically, has been studied for its potential therapeutic applications due to its ability to interact with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. Research indicates that compounds with the chromene scaffold can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell migration and invasion .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-768.4Induction of apoptosis
HL-6042.0Caspase activation
MOLT-424.4Inhibition of cell migration and invasion

These findings suggest that this compound can be a promising candidate for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies show that it exhibits significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism often involves disruption of bacterial cell membranes and inhibition of metabolic pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound has shown potential in other areas:

  • Antioxidant Activity : Exhibits free radical scavenging capabilities, which may protect cells from oxidative stress.
  • Antidiabetic Effects : Some derivatives have been reported to enhance insulin sensitivity and glucose uptake in muscle cells.
  • Neuroprotective Effects : Potential to inhibit acetylcholinesterase activity, suggesting benefits in neurodegenerative conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves several methodologies, including:

  • Knoevenagel Condensation : Reaction between salicylaldehyde and malononitrile under basic conditions.
  • One-Pot Reactions : Efficient protocols that combine multiple steps into a single reaction vessel to improve yield and reduce reaction time .

Case Studies

A notable case study involved the evaluation of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against leukemia and breast cancer cells. These results were corroborated by additional studies focusing on structure-activity relationships (SAR) that suggest modifications to the chromene structure can enhance biological activity .

Properties

CAS No.

519157-15-4

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2H-chromene-4-carboxylate

InChI

InChI=1S/C11H10O3/c1-13-11(12)9-6-7-14-10-5-3-2-4-8(9)10/h2-6H,7H2,1H3

InChI Key

XVNQBERZTJJYMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCOC2=CC=CC=C12

Origin of Product

United States

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